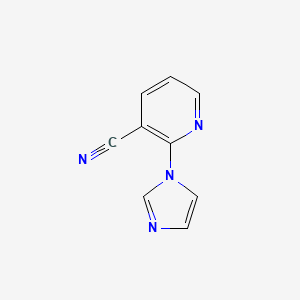

2-(1H-imidazol-1-yl)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-imidazol-1-yl)nicotinonitrile, also known as INN, is a chemical compound that has been extensively studied for its potential therapeutic applications. INN is a heterocyclic compound that contains both an imidazole and a pyridine ring. The unique structure of INN has led to its investigation for use in a variety of scientific research applications.

Scientific Research Applications

Organic Synthesis

2-(1H-imidazol-1-yl)nicotinonitrile serves as a versatile intermediate in organic synthesis. Its structure allows for the formation of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The imidazole ring, in particular, is a core component in many biologically active molecules .

Medicinal Chemistry

In medicinal chemistry, this compound is used to create molecules with potential therapeutic effects. Imidazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties . Researchers are exploring its use in designing novel drugs that can interact with specific biological targets.

Material Science

The nitrile group in 2-(1H-imidazol-1-yl)nicotinonitrile can be used to synthesize polymers and resins with high thermal stability and chemical resistance. These materials are valuable in various industrial applications, such as coatings, adhesives, and electronics .

Catalysis

Imidazole derivatives act as ligands in catalytic systems, particularly in transition metal-catalyzed reactions. They can stabilize metal complexes and facilitate various organic transformations, which are essential in industrial processes and fine chemical synthesis .

Agrochemistry

The structural motif of imidazole is found in many agrochemicals. 2-(1H-imidazol-1-yl)nicotinonitrile could be used to develop new pesticides and herbicides, contributing to more efficient and sustainable agricultural practices .

Biochemistry Research

This compound is also used in biochemistry research to study enzyme mechanisms and interactions. The imidazole ring mimics certain amino acid side chains in enzymes, allowing scientists to probe enzyme active sites and understand their function .

Fluorescent Probes

Due to its electronic structure, 2-(1H-imidazol-1-yl)nicotinonitrile can be modified to act as a fluorescent probe. These probes are useful in imaging and diagnostic techniques, helping to visualize biological processes in real-time .

Nanotechnology

Lastly, the compound’s ability to form stable complexes with metals makes it a candidate for creating nanomaterials. These materials have potential applications in drug delivery, sensing, and the development of nanodevices .

Mechanism of Action

Target of Action

It’s known that imidazole derivatives have a broad range of chemical and biological properties . They are often used in the development of new drugs .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities .

properties

IUPAC Name |

2-imidazol-1-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-6-8-2-1-3-12-9(8)13-5-4-11-7-13/h1-5,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCYHIRTEOPQOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CN=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30531817 |

Source

|

| Record name | 2-(1H-Imidazol-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94448-88-1 |

Source

|

| Record name | 2-(1H-Imidazol-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)

![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)

![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)

![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)

![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)